1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide

Catalog No.
S1537411
CAS No.
1983-61-5
M.F
C14H18I2N2
M. Wt
468.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide

CAS Number

1983-61-5

Product Name

1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide

IUPAC Name

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide

Molecular Formula

C14H18I2N2

Molecular Weight

468.11 g/mol

InChI

InChI=1S/C14H18N2.2HI/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

ZXBJDSANDCPCLD-UHFFFAOYSA-L

SMILES

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[I-].[I-]

Canonical SMILES

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[I-].[I-]

Electrolyte in Redox Targeting Studies

Ethyl viologen diiodide finds application in scientific research as an electrolyte in a technique called cyclic voltammetry. This technique measures the current flow as the voltage applied to an electrochemical cell is varied .

During cyclic voltammetry, the ethyl viologen diiodide in the electrolyte undergoes redox reactions, meaning it readily accepts and donates electrons . By studying the behavior of the ethyl viologen diiodide in the presence of other molecules, researchers can gain insights into the kinetics (rate) of these redox reactions .

This application is particularly valuable in the field of supramolecular chemistry, which deals with the interactions between molecules held together by non-covalent bonds . By using ethyl viologen diiodide as a tool to probe electron transfer processes, researchers can understand how the design of molecules can influence their reactivity and function within larger assemblies.

Other Potential Applications

While the primary research application of ethyl viologen diiodide lies in its role as an electrolyte for studying redox reactions, ongoing research explores its potential in other areas such as:

  • Development of electrochromic devices: These devices change color when an electrical voltage is applied. Studies suggest that ethyl viologen diiodide could be incorporated into the design of such devices .
  • Biomedical applications: Some research explores the potential use of ethyl viologen derivatives in drug delivery and biosensing due to their ability to interact with biological molecules .

1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide is a dicationic compound characterized by its unique bipyridine structure. With the molecular formula C14H18N2IC_{14}H_{18}N_2I, this compound features two ethyl groups attached to the nitrogen atoms of the bipyridine moiety, resulting in a stable diium configuration. The iodide ion serves as a counterion, balancing the positive charges of the bipyridinium structure. Its distinctive properties stem from the presence of the bipyridine framework, which is known for its ability to participate in various coordination and redox reactions.

  • Redox Reactions: The bipyridinium structure can be reduced to form the corresponding neutral bipyridine species. This reduction is often facilitated by various reducing agents, leading to changes in color and electronic properties.
  • Coordination Chemistry: This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. The ability of bipyridines to coordinate with metal ions enhances their utility in catalysis and materials science.
  • Nucleophilic Substitution: The iodide ion can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the bipyridinium framework.

The biological activity of 1,1'-diethyl-[4,4'-bipyridine]-1,1'-diium iodide has been explored in various contexts. Compounds with similar structures have shown potential antimicrobial and anticancer properties due to their ability to interact with biological membranes and cellular components. The positive charge on the diium moiety may enhance its interaction with negatively charged cellular structures, potentially leading to cytotoxic effects on certain cancer cell lines.

Several methods exist for synthesizing 1,1'-diethyl-[4,4'-bipyridine]-1,1'-diium iodide:

  • Methylation of 4,4'-Bipyridine: A common approach involves the alkylation of 4,4'-bipyridine with ethyl iodide in the presence of a base. This reaction typically yields the diethylated product after purification.
  • Salt Formation: The final step often involves reacting the diethylated bipyridine with hydroiodic acid to form the diium iodide salt.
  • Solvent-Free Methods: Recent advancements suggest that solvent-free conditions can be employed for synthesis, enhancing yield and reducing environmental impact.

The applications of 1,1'-diethyl-[4,4'-bipyridine]-1,1'-diium iodide are diverse:

  • Catalysis: Its ability to coordinate with metal ions makes it suitable for use as a catalyst in organic transformations.
  • Material Science: The compound's unique electronic properties are exploited in developing advanced materials such as organic photovoltaics and sensors.
  • Biological Research: Due to its potential biological activity, it is being investigated for use in drug development and as a probe in biological studies.

Interaction studies involving 1,1'-diethyl-[4,4'-bipyridine]-1,1'-diium iodide have focused on its binding affinity with various metal ions and biological macromolecules. These studies often utilize techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): To assess binding interactions and conformational changes upon complex formation.
  • Mass Spectrometry: For analyzing reaction products and confirming structures.
  • Fluorescence Spectroscopy: To study interactions with biomolecules and assess potential applications in imaging.

Several compounds share structural similarities with 1,1'-diethyl-[4,4'-bipyridine]-1,1'-diium iodide. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1,1'-Dimethyl-[4,4'-bipyridine]-1,1'-diium iodideDimethylated variantExhibits different solubility and reactivity
2,2'-BipyridineBidentate ligandLacks diium charge; used primarily in coordination chemistry
4,4'-BipyridineNeutral ligandDoes not possess ionic characteristics; less reactive than diium derivatives

The uniqueness of 1,1'-diethyl-[4,4'-bipyridine]-1,1'-diium iodide lies in its dicationic nature and enhanced solubility due to ethyl substitutions compared to other bipyridines. This property significantly influences its reactivity and potential applications in various fields.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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